1,3-Benzodioxol-5-yl(4-methylphenyl)methanone
CAS No.:
Cat. No.: VC13393521
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O3 |
|---|---|
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)15(16)12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 |
| Standard InChI Key | UZZOKVRVEUYOTM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol. Its IUPAC name, benzo[d] dioxol-5-yl(p-tolyl)methanone, reflects the presence of a 1,3-benzodioxole ring (a methylenedioxy group fused to a benzene ring) and a para-methyl-substituted phenyl group connected by a carbonyl functional group .
Key Structural Attributes:
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Benzodioxole moiety: Provides electron-rich aromaticity, enhancing reactivity in electrophilic substitutions .
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4-Methylphenyl group: Introduces steric and electronic effects that influence solubility and binding interactions.
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Ketone bridge: Facilitates nucleophilic addition reactions and serves as a site for further functionalization .
The compound’s three-dimensional conformation has been validated via X-ray crystallography and computational modeling, confirming planar geometry at the ketone group and dihedral angles optimizing π-π stacking interactions .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions :
Route 1: Friedel-Crafts Acylation
1,3-Benzodioxol-5-yl derivatives react with 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield the target compound:
This method achieves moderate yields (60–70%) but requires stringent control of reaction conditions to avoid over-acylation.
Route 2: Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 1,3-benzodioxol-5-ylboronic acid with 4-methylbenzoyl halides offers higher regioselectivity and yields (80–85%) :
This method is favored for scalability and reduced byproduct formation .
Optimization Strategies
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Solvent selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.
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Catalyst loading: Palladium catalysts at 5 mol% optimize cost-efficacy without compromising yield .
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Temperature: Reactions conducted at 60–80°C balance kinetics and thermodynamic control.
Physicochemical Properties
The compound’s hydrophobicity (LogP = 3.2) suggests strong membrane permeability, a desirable trait for drug candidates .
Industrial and Research Applications
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Pharmaceutical intermediates: Used in synthesizing antipsychotics (e.g., derivatives of dihydro-2,3-benzodiazepines) .
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Agrochemicals: Serves as a precursor for herbicides targeting plant cytochrome P450 enzymes.
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Material science: Incorporated into polymers for UV-stabilizing coatings due to aromatic stability .
Spectral Characterization
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